Cas no 2171205-29-9 ((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid)

2171205-29-9 structure
Nome del prodotto:(2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid
(2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid
- 2171205-29-9
- EN300-1503660
- (2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid
-
- Inchi: 1S/C24H28N2O6/c1-13(2)20(22(28)25-21(14(3)27)23(29)30)26-24(31)32-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-21,27H,12H2,1-3H3,(H,25,28)(H,26,31)(H,29,30)/t14-,20-,21+/m1/s1
- Chiave InChI: GMHXFIQQPSWMQB-IFZYUDKTSA-N
- Sorrisi: O(C(N[C@@H](C(N[C@H](C(=O)O)[C@@H](C)O)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 440.19473662g/mol
- Massa monoisotopica: 440.19473662g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 32
- Conta legami ruotabili: 9
- Complessità: 661
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 125Ų
Proprietà sperimentali
- Densità: 1.271±0.06 g/cm3(Predicted)
- Punto di ebollizione: 721.7±60.0 °C(Predicted)
- pka: 3.30±0.10(Predicted)
(2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1503660-1.0g |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
2171205-29-9 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1503660-2500mg |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
2171205-29-9 | 2500mg |
$1650.0 | 2023-09-27 | ||
Enamine | EN300-1503660-5000mg |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
2171205-29-9 | 5000mg |
$2443.0 | 2023-09-27 | ||
Enamine | EN300-1503660-250mg |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
2171205-29-9 | 250mg |
$774.0 | 2023-09-27 | ||
Enamine | EN300-1503660-100mg |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
2171205-29-9 | 100mg |
$741.0 | 2023-09-27 | ||
Enamine | EN300-1503660-1000mg |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
2171205-29-9 | 1000mg |
$842.0 | 2023-09-27 | ||
Enamine | EN300-1503660-10000mg |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
2171205-29-9 | 10000mg |
$3622.0 | 2023-09-27 | ||
Enamine | EN300-1503660-500mg |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
2171205-29-9 | 500mg |
$809.0 | 2023-09-27 | ||
Enamine | EN300-1503660-50mg |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
2171205-29-9 | 50mg |
$707.0 | 2023-09-27 |
(2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid Letteratura correlata
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
2171205-29-9 ((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid) Prodotti correlati
- 1005450-55-4((R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide)
- 2248187-66-6((2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol)
- 902506-94-9(3-(4-methoxybenzenesulfonyl)-6-methyl-2H-chromen-2-one)
- 1261449-58-4(3-Chloro-5'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone)
- 1704533-15-2(4-methoxy-1'-2-(trifluoromethyl)benzenesulfonyl-1,4'-bipiperidine)
- 2228587-26-4(1,3,5-trifluoro-2-(2-methylbut-3-yn-2-yl)benzene)
- 551920-78-6(N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE)
- 2119686-55-2((1S,1'S)-(-)-(Oxybis(2,1-phenylen))bis((2-methoxyphenyl)(phenyl)phosphine))
- 1807186-51-1(2-Chloro-5-chloromethyl-4-cyanophenylacetic acid)
- 2765294-54-8(TRPV1 antagonist 3)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
